molecular formula C₁₉H₂₄F₃NO₈ B1141254 Deaminoethyl Fluvoxamine β-D-Glucuronide CAS No. 89035-93-8

Deaminoethyl Fluvoxamine β-D-Glucuronide

Cat. No.: B1141254
CAS No.: 89035-93-8
M. Wt: 451.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Deaminoethyl Fluvoxamine β-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Deaminoethyl Fluvoxamine β-D-Glucuronide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Deaminoethyl Fluvoxamine β-D-Glucuronide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.

    Fluvoxamine β-D-Glucuronide: A glucuronidated metabolite of fluvoxamine.

Uniqueness

Deaminoethyl Fluvoxamine β-D-Glucuronide is unique due to its specific structural modifications, which confer distinct biochemical properties and research applications compared to its parent compound, fluvoxamine .

Biological Activity

Deaminoethyl Fluvoxamine β-D-Glucuronide (DFG) is a glucuronidated metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression. This article explores the biological activity of DFG, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

PropertyValue
CAS Number 89035-93-8
Molecular Formula C₁₉H₂₄F₃NO₈
Molecular Weight 451.39 g/mol
Synonyms 1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-glucopyranuronic Acid

DFG's biological activity is primarily attributed to its interaction with specific proteins and enzymes, modulating their activity. Although the precise molecular targets remain under investigation, it is believed that DFG may influence pathways related to serotonin signaling and inflammatory responses.

  • Serotonin Reuptake Inhibition : Similar to fluvoxamine, DFG may inhibit the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which can enhance mood and reduce anxiety symptoms .
  • Sigma-1 Receptor Modulation : DFG may also interact with the sigma-1 receptor (S1R), a chaperone protein implicated in various neuroprotective and anti-inflammatory processes. Activation of S1R by fluvoxamine has been shown to promote neurite outgrowth and exert anti-inflammatory effects .
  • Glucuronidation Pathway : As a glucuronide, DFG is likely involved in drug metabolism and detoxification processes, facilitating the excretion of lipophilic compounds from the body.

Pharmacological Applications

DFG has been investigated for its potential therapeutic effects in various contexts:

  • Neuroprotection : Studies suggest that DFG may offer neuroprotective benefits through its action on S1R, which regulates neuroinflammation and promotes neuronal survival .
  • Anti-inflammatory Effects : DFG's modulation of immune responses via S1R may contribute to its anti-inflammatory properties, making it a candidate for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Comparison with Similar Compounds

CompoundMechanism of ActionClinical Use
Fluvoxamine SERT inhibition; S1R agonismOCD, depression
Fluvoxamine β-D-Glucuronide Metabolite of fluvoxamine; glucuronidationDrug metabolism
Deaminoethyl Fluvoxamine Similar to fluvoxamine but lacks certain functionalitiesPotential antidepressant properties

Properties

CAS No.

89035-93-8

Molecular Formula

C₁₉H₂₄F₃NO₈

Molecular Weight

451.39

Synonyms

1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-gluco-_x000B_pyranuronic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.